

# methimazole transdermal permeation skin absorption kinetics

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Methimazole

CAS No.: 60-56-0

Cat. No.: S535115

[Get Quote](#)

## Formulation Characteristics and Skin Permeation Kinetics

Recent research has focused on developing advanced topical formulations like microemulsions to improve **methimazole** stability and delivery to the target site [1]. The table below summarizes key quantitative findings from a 2024 study on **methimazole** microemulsions (MEs).

Formulation Variable	Range / Value	Impact on Formulation Characteristics
Droplet Size	7.06 - 28.13 nm	Smaller droplet sizes generally enhance drug release and skin permeation [1].
Viscosity	120 - 254 centipoises (cP)	Affects spreadability and release rate; lower viscosity can favor drug release [1].
Surfactant:Co-surfactant (S/C) Ratio	3:1 and 2:1	A higher S/C ratio (3:1) was a key factor in the optimal formulation [1].
Oil Phase (Oleic Acid:Transcutol P)	1:10 ratio	The oil phase composition influences drug solubility and permeation pathway [1].

Formulation Variable	Range / Value	Impact on Formulation Characteristics
Water Content	5% and 10%	Lower water percentage was associated with the optimal formulation [1].

The permeability parameters of the optimal **methimazole** microemulsion through rat skin were determined in vitro [1].

Permeability Parameter	Description	Finding
<b>J<sub>ss</sub> (Steady-state Permeability Rate)</b>	The rate of drug permeation across the skin at steady state.	Identified as a significant variable for the optimal formulation [1].
<b>P (Permeability Coefficient)</b>	A measure of the membrane's permeability to the drug.	Identified as a significant variable for the optimal formulation [1].
<b>T<sub>lag</sub> (Lag Time)</b>	The time delay before steady-state permeation is achieved.	Identified as a significant variable for the optimal formulation [1].
<b>D<sub>app</sub> (Apparent Diffusion Coefficient)</b>	Reflects the rate of drug diffusion within the skin layers.	Identified as a significant variable for the optimal formulation [1].

## Experimental Protocols for Key Studies

### In Vitro Skin Permeation and Release Testing

This methodology is critical for evaluating transdermal drug delivery systems [1] [2].

- **Apparatus:** Standing Franz-type diffusion cell with a standard cross-sectional area of 4.906 cm<sup>2</sup> [1].
- **Membrane:** Synthetic cellulose membrane or excised animal skin (e.g., rat skin, feline ear pinna). Biological skin should be cleaned of subcutaneous fat, and its thickness measured [1] [2].
- **Receiving Phase:** Phosphate-buffered saline (PBS, pH 7.4), sometimes with additives like Bovine Serum Albumin (BSA) for lipophilic drugs. The chamber is maintained at 37 ± 0.5°C with constant stirring [1] [2].

- **Sample Application:** A finite dose (e.g., 5 g of formulation or 10 mg of drug per 1.13 cm<sup>2</sup>) is applied to the membrane's surface [1] [2].
- **Sampling and Analysis:** Aliquots from the receiver chamber are collected at regular intervals over 24-30 hours. The amount of **methimazole** is quantified using spectrophotometry at 251 nm or High-Performance Liquid Chromatography (HPLC) [1] [2].

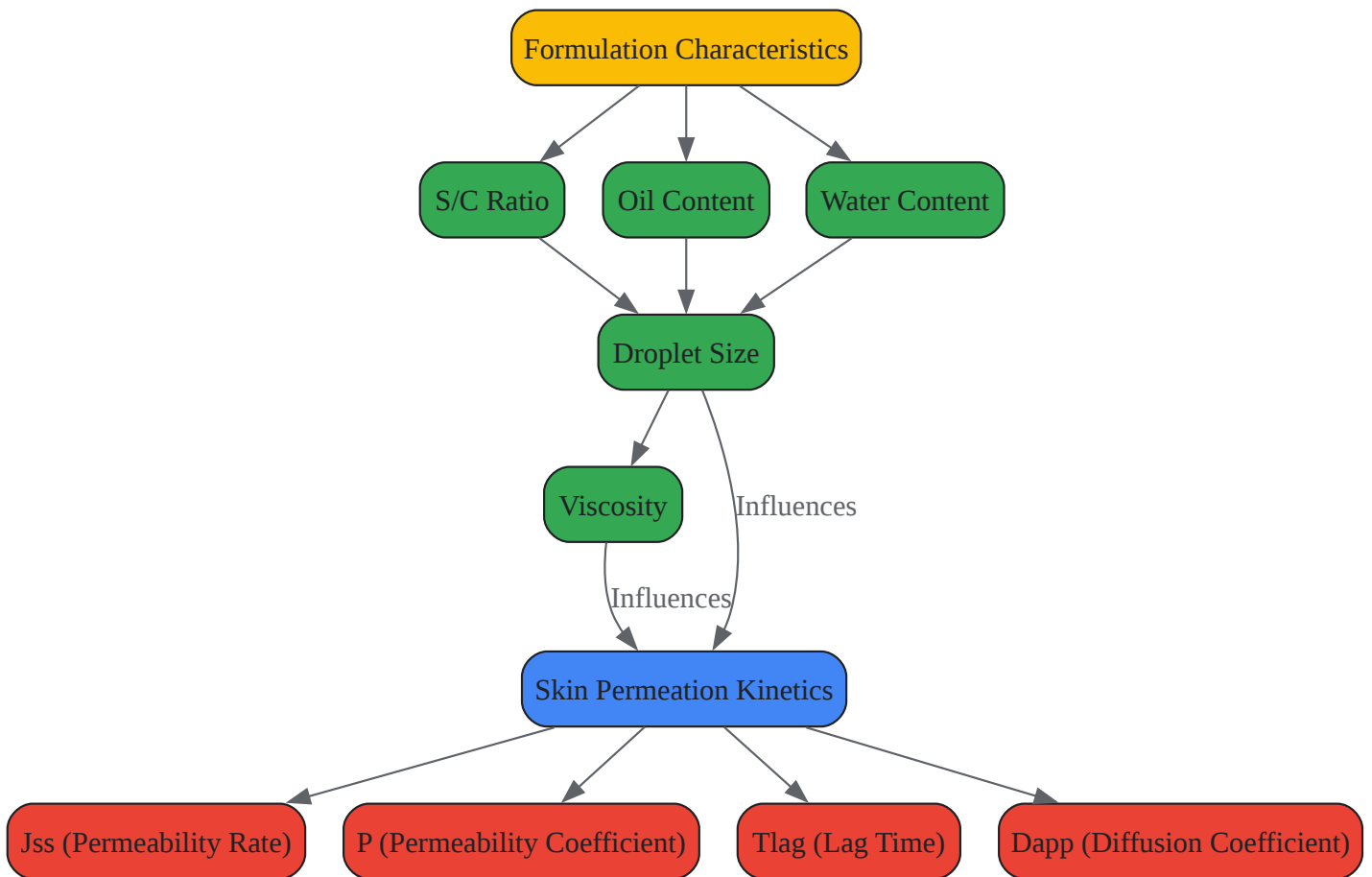
## Formulation Development and Optimization

The 2024 microemulsion study provides a detailed protocol [1]:

- **Component Selection:** The oil phase is a mixture of oleic acid and Transcutol P. Surfactants (e.g., Tween 80) and co-surfactants (e.g., Span 20, propylene glycol) are combined.
- **Construction of Pseudo-ternary Phase Diagrams:** These diagrams identify the precise ratios of oil, water, and surfactant/co-surfactant mixtures that form stable microemulsion regions.
- **Factorial Design:** A statistical approach (e.g., 2-level, 3-variable factorial design) systematically prepares formulations with varying S/C ratios, oil percentages, and water content.
- **Characterization:** The resulting formulations are characterized for droplet size, viscosity, pH, and stability under different storage conditions.

## Pathways and Experimental Workflows

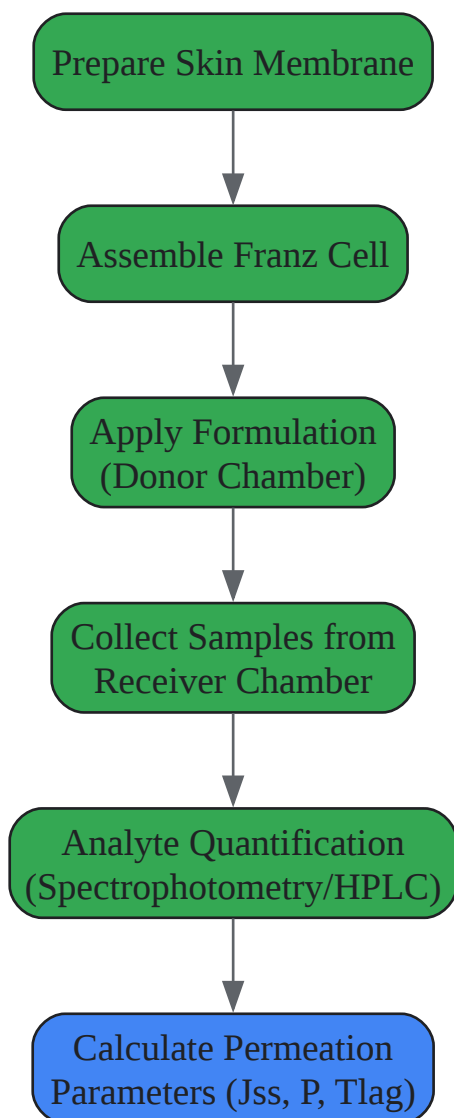
The following diagram illustrates the core relationship between formulation properties and the resulting permeation kinetics, which is central to understanding transdermal delivery development.



[Click to download full resolution via product page](#)

Formulation properties determine skin permeation kinetics of **methimazole**.

The Franz diffusion cell is a standard apparatus for measuring drug permeation; the workflow for this experiment is outlined below.



[Click to download full resolution via product page](#)

Key steps for in vitro skin permeation testing using a Franz cell.

## Safety and Clinical Considerations

- **Adverse Events:** Systemic adverse events for **methimazole** include agranulocytosis, drug-induced liver injury, and hypothyroidism [3]. Topical application aims to minimize these by reducing systemic exposure.
- **Local Skin Reactions:** A clinical study in cats reported one case of a cutaneous adverse reaction with marked thrombocytopenia out of 13 subjects, indicating that local reactions, while less frequent, are possible [4].

- **Human Safety:** As **methimazole** is a potential human teratogen, precautions like wearing gloves are recommended during application of transdermal formulations to pets [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Formulation characteristics and transdermal permeation [pmc.ncbi.nlm.nih.gov]
2. Methimazole Trans-pinnal Movement: In Vitro Study on Cats [pmc.ncbi.nlm.nih.gov]
3. Adverse events of the thyroid peroxidase inhibitor ... [frontiersin.org]
4. Clinical efficacy and safety of transdermal methimazole in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [methimazole transdermal permeation skin absorption kinetics].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535115#methimazole-transdermal-permeation-skin-absorption-kinetics>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)